Cas no 2229352-86-5 (3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid)

3-Amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring both amino and nitro functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The strained cyclobutane ring enhances reactivity, while the 3-nitrophenyl and carboxylic acid moieties provide sites for further functionalization, enabling applications in drug discovery and material science. Its rigid structure and polar groups contribute to potential use in designing bioactive molecules or as a building block for complex heterocycles. The compound’s well-defined stereochemistry and synthetic accessibility further support its utility in medicinal chemistry and catalysis studies.
3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid structure
2229352-86-5 structure
Product Name:3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid
CAS No:2229352-86-5
MF:C11H12N2O4
MW:236.223982810974
CID:5856720
PubChem ID:165790858
Update Time:2025-05-22

3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid
    • 2229352-86-5
    • EN300-1822985
    • Inchi: 1S/C11H12N2O4/c12-8-5-11(6-8,10(14)15)7-2-1-3-9(4-7)13(16)17/h1-4,8H,5-6,12H2,(H,14,15)
    • InChI Key: CWAKUAJSRHCRCY-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CC=C(C=2)[N+](=O)[O-])CC(C1)N)=O

Computed Properties

  • Exact Mass: 236.07970687g/mol
  • Monoisotopic Mass: 236.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 109Ų

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Additional information on 3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid

Research Brief on 3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid (CAS: 2229352-86-5)

3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid (CAS: 2229352-86-5) is a cyclobutane derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclobutane core and functional groups, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural properties, and biological activities, making it a promising candidate for further investigation.

The synthesis of 3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid involves multi-step organic reactions, with a focus on achieving high yield and purity. Researchers have employed advanced techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound. The presence of both amino and nitro functional groups on the cyclobutane ring provides opportunities for further chemical modifications, enabling the development of derivatives with tailored properties.

In terms of biological activity, preliminary studies suggest that 3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid exhibits moderate inhibitory effects on certain enzymes and receptors. For instance, it has shown activity against enzymes involved in inflammatory pathways, making it a potential lead compound for anti-inflammatory drug development. Additionally, its unique structure may contribute to its ability to interact with biological targets in a selective manner, reducing off-target effects.

Recent research has also explored the pharmacokinetic properties of this compound. Studies indicate that it has favorable solubility and stability profiles, which are critical for oral bioavailability. However, further optimization may be required to enhance its metabolic stability and tissue penetration. Computational modeling and in vitro assays have been utilized to predict its ADME (absorption, distribution, metabolism, and excretion) characteristics, providing valuable insights for future drug design efforts.

The potential applications of 3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid extend beyond anti-inflammatory therapies. Its scaffold has been investigated for use in central nervous system (CNS) disorders, given its ability to cross the blood-brain barrier in preliminary models. Moreover, its nitro group offers a handle for further chemical modifications, enabling the development of prodrugs or targeted delivery systems.

In conclusion, 3-amino-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid (CAS: 2229352-86-5) represents a versatile and promising compound in the field of medicinal chemistry. Ongoing research aims to elucidate its full therapeutic potential and optimize its properties for clinical applications. Future studies will likely focus on expanding its derivative library, refining its biological activity, and advancing it through preclinical development.

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